molecular formula C9H9N3O6 B8751623 Methyl n-(2,4-dinitrophenyl)glycinate CAS No. 5310-51-0

Methyl n-(2,4-dinitrophenyl)glycinate

Cat. No.: B8751623
CAS No.: 5310-51-0
M. Wt: 255.18 g/mol
InChI Key: UGQLSPNTUYLLSP-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dinitrophenyl)glycinate is a glycine derivative characterized by a 2,4-dinitrophenyl (DNP) group attached to the amino nitrogen of glycine, with a methyl ester at the carboxyl terminus. Its molecular formula is C₉H₈N₃O₆, and its CAS registry number is 1084-76-0 . The compound’s structure (Figure 1) features two nitro groups at the 2- and 4-positions of the phenyl ring, which confer strong electron-withdrawing properties. These nitro groups enhance electrophilicity, making the compound reactive in nucleophilic substitution and coordination chemistry . It is primarily used in research settings, including the synthesis of coordination complexes (e.g., Fe(II) Schiff base complexes) and as a precursor in biochemical labeling studies .

Properties

CAS No.

5310-51-0

Molecular Formula

C9H9N3O6

Molecular Weight

255.18 g/mol

IUPAC Name

methyl 2-(2,4-dinitroanilino)acetate

InChI

InChI=1S/C9H9N3O6/c1-18-9(13)5-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,5H2,1H3

InChI Key

UGQLSPNTUYLLSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Methyl N-(2,4-dinitrophenyl)glycinate include derivatives with modified aryl groups or sulfonyl substituents (Table 1).

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₉H₈N₃O₆ 2,4-dinitrophenyl, methyl ester Electrophilic reactivity, coordination chemistry
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate C₁₅H₁₃Cl₂NO₄S 2,4-dichlorophenyl, phenylsulfonyl High steric hindrance; discontinued due to stability issues
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate C₁₂H₁₇NO₆S 2,4-dimethoxyphenyl, methylsulfonyl Electron-donating methoxy groups; API intermediate
N-(2,4-Dinitrophenyl)glycine (parent acid) C₈H₆N₃O₆ 2,4-dinitrophenyl, carboxylic acid Lower solubility vs. methyl ester; used in biochemical assays
Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate C₁₇H₁₉NO₄S 2,4-dimethylphenyl, phenylsulfonyl Increased lipophilicity; research reagent

Key Insights :

  • Electron-withdrawing vs. donating groups : The 2,4-dinitrophenyl group’s nitro substituents enhance electrophilicity, enabling reactions with nucleophiles like hydrazine (see Section 2.3). In contrast, methoxy groups in dimethoxy analogs (e.g., Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate) reduce reactivity due to electron donation .
  • Steric effects : Bulky substituents (e.g., phenylsulfonyl in dichlorophenyl derivatives) limit accessibility to the reaction center, as seen in discontinued products like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate .
Reactivity in Nucleophilic Substitution

Evidence from hydrazine reactions with 2,4-dinitrophenyl derivatives (Table 2) highlights the kinetic advantages of nitro groups.

Substrate Leaving Group (X) kA (s⁻¹M⁻¹) ΔH° (kJ/mol) ΔS° (J/mol·K) Reference
1-Methoxy-2,4-dinitrobenzene –OMe 0.12 58.2 -98.3
2,4-Dinitrophenyl phenyl ether –OPh 0.08 62.1 -104.7
2,4-Dinitrophenyl phenyl sulfide –SPh 0.04 68.9 -112.5
2,4-Dinitrophenyl phenyl sulfone –SO₂Ph 0.02 75.3 -120.1

Key Insights :

  • Leaving group ability : The 2,4-dinitrophenyl group facilitates nucleophilic substitution due to the strong electron-withdrawing nitro groups, which stabilize the transition state. Reactivity decreases with heavier leaving groups (e.g., –SO₂Ph vs. –OMe) due to poorer leaving ability and increased steric demands .
  • Thermodynamics : Higher ΔH° and negative ΔS° values for sulfone derivatives indicate less favorable kinetics compared to methoxy analogs .

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